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Compound of Interest

Compound Name:
4-Chloro-6-methoxyquinolin-8-

amine

CAS No.: 266336-49-6

Cat. No.: B2593523

Get Quote

An In-Depth Technical Guide to 4-Chloro-6-methoxyquinolin-8-amine

Abstract
This technical guide provides a comprehensive scientific overview of 4-Chloro-6-
methoxyquinolin-8-amine, a heterocyclic compound of significant interest in medicinal

chemistry and drug development. While not extensively characterized in publicly available

literature as a final product, its structure represents a confluence of two critical

pharmacophores: the 4-chloroquinoline moiety, a versatile synthetic handle, and the 8-amino-6-

methoxyquinoline core, famously associated with antimalarial drugs like primaquine. This

document elucidates the compound's structure, IUPAC nomenclature, and predicted

physicochemical properties. We present a robust, field-proven synthetic strategy based on

established chemical transformations of related quinoline systems. Furthermore, this guide

offers an expert analysis of its predicted spectroscopic profile and outlines its potential as a

pivotal intermediate for generating diverse chemical libraries targeting a range of therapeutic

areas, from infectious diseases to oncology. The methodologies and workflows described
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herein are designed to provide researchers and drug development professionals with a

foundational and actionable resource.

Chemical Identity and Structural Elucidation
The rational design of novel therapeutics begins with a precise understanding of a molecule's

fundamental chemical identity. This section details the formal nomenclature, structure, and

predicted physicochemical properties of 4-Chloro-6-methoxyquinolin-8-amine.

IUPAC Name and Chemical Formula
IUPAC Name: 4-Chloro-6-methoxyquinolin-8-amine

Molecular Formula: C₁₀H₉ClN₂O[1]

Synonyms: 4-chloro-6-methoxy-8-aminoquinoline; 8-amino-4-chloro-6-methoxyquinoline

Chemical Structure
The structure consists of a quinoline bicyclic system. The numbering convention for the

quinoline ring is standardized, with the nitrogen atom at position 1. The key substituents are a

chlorine atom at position 4, a methoxy group at position 6, and an amine group at position 8.

4-Chloro-6-methoxyquinolin-8-amine4-Chloro-6-methoxy-8-nitroquinoline Nitro Reduction4-Hydroxy-6-methoxy-8-nitroquinoline Chlorination (e.g., POCl₃)Starting Materials
(e.g., 4-methoxy-2-nitroaniline derivative)

Cyclization (e.g., Conrad-Limpach)

Click to download full resolution via product page

Caption: Retrosynthetic pathway for 4-Chloro-6-methoxyquinolin-8-amine.

Detailed Experimental Protocol (Proposed)
This protocol is a composite of validated methods for analogous structures. Each step

represents a standard, high-probability transformation.

Step 1: Synthesis of 6-methoxy-8-nitroquinolin-4(1H)-one This step can be achieved via a

Conrad-Limpach or Gould-Jacobs reaction. Using 4-methoxy-2-nitroaniline as a starting

material:
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React 4-methoxy-2-nitroaniline with diethyl malonate (or a similar β-ketoester) under thermal

conditions to form the anilinocrotonate intermediate.

Induce cyclization by heating the intermediate in a high-boiling point solvent such as

Dowtherm A.

The resulting 4-hydroxy-6-methoxy-8-nitroquinoline will precipitate upon cooling. Purify by

recrystallization.

Step 2: Chlorination to 4-Chloro-6-methoxy-8-nitroquinoline This is a standard conversion of a

4-hydroxyquinoline to its 4-chloro derivative. [2][3]1. Suspend the 4-hydroxy-6-methoxy-8-

nitroquinoline from Step 1 in phosphorus oxychloride (POCl₃), with or without a catalyst like

N,N-dimethylformamide (DMF). 2. Heat the mixture under reflux for 2-4 hours, monitoring by

TLC. 3. After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to

quench the excess POCl₃. 4. Neutralize with a base (e.g., NaOH or NH₄OH solution) to

precipitate the product. 5. Filter, wash with water, and dry the solid. Purify by column

chromatography or recrystallization.

Step 3: Reduction to 4-Chloro-6-methoxyquinolin-8-amine The final step involves the

selective reduction of the nitro group. [4][5]1. Dissolve the 4-chloro-6-methoxy-8-nitroquinoline

from Step 2 in a suitable solvent like ethanol or ethyl acetate. 2. Add a reducing agent. A

common and effective method is using tin(II) chloride (SnCl₂) in concentrated HCl, or catalytic

hydrogenation with H₂ gas over a Pd/C catalyst. 3. Stir the reaction at room temperature or with

gentle heating until the starting material is consumed (monitor by TLC). 4. If using SnCl₂, basify

the reaction mixture to precipitate the tin salts and liberate the free amine. 5. Extract the

product into an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer

over Na₂SO₄, and concentrate in vacuo to yield the final product, 4-Chloro-6-
methoxyquinolin-8-amine.
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Caption: General workflow for purification and characterization.

Predicted Spectroscopic Profile
Definitive structural confirmation requires spectroscopic analysis. Based on the known effects

of the substituents and data from analogous compounds, the following spectral characteristics

are predicted for 4-Chloro-6-methoxyquinolin-8-amine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b2593523/docs?utm_src=pdf-body-img#4-chloro-6-methoxyquinolin-8-amine-structure-and-iupac-name
https://www.benchchem.com/product/b2593523/docs?utm_src=pdf-body#4-chloro-6-methoxyquinolin-8-amine-structure-and-iupac-name
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2593523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Predicted Features
Rationale / Analog
Comparison

¹H NMR

δ 8.5-8.7 (d, 1H, H2):

Downfield due to adjacent ring

nitrogen.δ 7.3-7.5 (d, 1H, H3):

Coupled to H2.δ 7.0-7.2 (d,

1H, H5): Singlet-like or small

meta-coupling.δ 6.5-6.7 (d, 1H,

H7): Shielded by adjacent -

NH₂ and -OCH₃ groups.δ 4.5-

5.5 (br s, 2H, -NH₂): Broad

singlet, exchangeable with

D₂O.δ 3.9-4.0 (s, 3H, -OCH₃):

Characteristic singlet for

methoxy protons.

Based on analysis of

substituted quinolines. [6][7]

¹³C NMR

δ ~158-160 (C6-O): Aromatic

carbon attached to oxygen.δ

~150-152 (C4-Cl): Aromatic

carbon attached to chlorine.δ

~140-145 (C8a, C8-N):

Quaternary carbons and

carbon attached to nitrogen.δ

~120-135 (C2, C4a): Other

quinoline carbons.δ ~100-115

(C3, C5, C7): Shielded

aromatic carbons.δ ~56

(OCH₃): Methoxy carbon.

Inferred from data on related

chloro-methoxy

quinolines/quinazolines. [7]

Mass Spec (HRMS)

[M+H]⁺ ≈ 209.0476: Calculated

for

C₁₀H₁₀ClN₂O⁺.Characteristic

isotopic pattern for one

chlorine atom (M, M+2 in ~3:1

ratio).

Standard calculation and

isotopic distribution rules.

IR Spectroscopy 3300-3500 cm⁻¹: N-H

stretching (primary

Based on characteristic

functional group frequencies.
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amine).2850-3000 cm⁻¹: C-H

stretching (aromatic and

aliphatic).1580-1620 cm⁻¹:

C=C/C=N stretching (quinoline

ring).1230-1270 cm⁻¹: C-O-C

asymmetric stretching (aryl

ether).~700-800 cm⁻¹: C-Cl

stretching.

[7]

Applications in Medicinal Chemistry: A Versatile
Intermediate
The primary value of 4-Chloro-6-methoxyquinolin-8-amine lies not in its intrinsic biological

activity, but in its role as a highly adaptable synthetic intermediate for generating novel,

biologically active molecules.

Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline ring nitrogen activates the C4 position, which

is further enhanced by the chloro leaving group. This makes the compound an excellent

substrate for SNAr reactions. By reacting it with a diverse range of nucleophiles (e.g.,

primary/secondary amines, anilines, thiols), a library of 4-substituted-6-methoxyquinolin-8-

amine derivatives can be rapidly synthesized. This approach is a proven strategy for

discovering potent kinase inhibitors, where a substituted amine at the C4 position often serves

as a key hinge-binding element. [2]

Library Synthesis Workflow
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Nucleophile Library (R-NuH)

Derivative Library

4-Chloro-6-methoxyquinolin-8-amine

SNAr Reaction
(Base, Solvent, Heat)

R₁-NH₂ R₂-SH R₃-OH ...etc

Product (Nu = NHR₁) Product (Nu = SR₂) Product (Nu = OR₃)

High-Throughput
Biological Screening

...etc
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Caption: Workflow for library generation from the title compound.

Conclusion
4-Chloro-6-methoxyquinolin-8-amine stands as a molecule of high strategic value for drug

discovery programs. It synergistically combines the biologically relevant 8-amino-6-

methoxyquinoline core with the synthetically versatile 4-chloro handle. While detailed

characterization of this specific compound is sparse, this guide provides a comprehensive,

expert-driven framework for its synthesis, characterization, and strategic application. The

proposed protocols and workflows are grounded in established, reliable chemical principles,

offering researchers a clear path to leveraging this compound as a pivotal building block for the

discovery of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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